![molecular formula C9H11N3O2S2 B1275285 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide CAS No. 17901-13-2](/img/structure/B1275285.png)
2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide
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Overview
Description
2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the empirical formula C9H11N3O2S2 and a molecular weight of 257.33 . It is commonly used in early discovery research .
Molecular Structure Analysis
The molecular structure of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is represented by the SMILES stringCN(S(=O)(C1=CC=C2N=C(SC2=C1)N)=O)C
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide include a molecular weight of 257.33300 and a molecular formula of C9H11N3O2S2 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Drug Development
This compound has been explored as a precursor in the synthesis of various drug candidates. Its structural motif is found in many pharmacologically active molecules, particularly those with antimicrobial properties. For instance, derivatives of benzothiazoles have been investigated for their efficacy against a range of bacteria and fungi, showcasing the potential of this compound in developing new antimicrobial agents .
Organic Synthesis
In organic chemistry, 2-amino-benzothiazole derivatives serve as versatile intermediates. They can be employed in the synthesis of complex organic molecules, including natural products and potential drug molecules. The sulfonamide group in particular provides a reactive site for further chemical transformations, making it a valuable building block in synthetic chemistry .
Polymer Chemistry
The reactivity of sulfonamide groups makes 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide a candidate for polymer synthesis. It can be used to introduce sulfonamide functionality into polymers, which can impart specific physical and chemical properties, such as increased thermal stability or enhanced solubility in various solvents .
Catalysis
Benzothiazole derivatives can act as ligands in catalytic systems. They can coordinate to metal centers and influence the reactivity of the catalyst. This is particularly useful in the development of new catalytic processes that require precise control over the reaction environment .
Sensing and Detection
Due to its unique electronic structure, this compound can be utilized in the development of sensors. For example, it can be incorporated into systems designed to detect specific ions or molecules, leveraging its ability to undergo a measurable change in response to the presence of the analyte .
Environmental Science
In environmental science, benzothiazole derivatives are studied for their role as environmental contaminants and their potential biodegradation pathways. Understanding the behavior of such compounds in the environment is crucial for assessing their impact and developing strategies for remediation .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, including 2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide, are known to inhibit the synthesis of folic acid by blocking the enzyme folate synthetase . This inhibition prevents the production of purines, which are essential for DNA replication . As a result, the growth and multiplication of cells, particularly bacteria, are hindered .
Biochemical Pathways
The compound’s action on the folic acid synthesis pathway leads to a decrease in purine production, which in turn affects DNA replication . This disruption in the biochemical pathway can have downstream effects on cell growth and division .
Result of Action
The inhibition of folic acid synthesis and subsequent disruption of DNA replication can lead to the cessation of cell growth and division . This makes sulfonamides bacteriostatic rather than bactericidal .
Action Environment
The action, efficacy, and stability of 2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature . .
properties
IUPAC Name |
2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c1-12(2)16(13,14)6-3-4-7-8(5-6)15-9(10)11-7/h3-5H,1-2H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPCPTMABJCKGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406079 |
Source
|
Record name | 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17901-13-2 |
Source
|
Record name | 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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